Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate
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Overview
Description
Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate is an organic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol It is known for its unique structure, which includes a pyrazine ring and a hydroxy group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate typically involves the esterification of 2-hydroxy-2-(pyrazin-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification processes are scaled up for industrial synthesis, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(pyrazin-2-yl)propanoate.
Reduction: Formation of 2-hydroxy-2-(pyrazin-2-yl)propanol.
Substitution: Formation of nitro or halogenated derivatives of the pyrazine ring.
Scientific Research Applications
Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxy and ester groups may play a role in its reactivity and interactions with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-2-phenylpropanoate: Similar structure but with a phenyl group instead of a pyrazine ring.
Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties. The pyrazine ring is known for its electron-rich nature, making it more reactive in electrophilic substitution reactions compared to other aromatic rings .
Properties
IUPAC Name |
methyl 2-hydroxy-2-pyrazin-2-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-8(12,7(11)13-2)6-5-9-3-4-10-6/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWMISMGTIWPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)(C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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